WWL123

ABHD6 inhibition MAGL inhibitor selectivity serine hydrolase profiling

Researchers requiring selective ABHD6 interrogation without CB1/CB2 confounds face limited tool options-MAGL inhibitor JZL184 shows ~7-fold weaker ABHD6 potency, while FAAH inhibitors target a different enzyme. WWL123 resolves this gap as the definitive ABHD6-selective probe. • IC₅₀ = 430 nM with >10-fold selectivity over ~35 serine hydrolases • Brain-penetrant; blocks PTZ-induced and spontaneous seizures via GABAA-dependent mechanism independent of cannabinoid receptors • Validated in R6/2 Huntington's disease model for chronic dosing studies • Supplied as ≥98% pure crystalline solid; stable at -20°C; ships ambient

Molecular Formula C28H24N2O3
Molecular Weight 436.5 g/mol
Cat. No. B570100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWWL123
SynonymsN-([1,1’-Biphenyl]-3-ylmethyl)-N-methyl-carbamic Acid 4’-(Aminocarbonyl)[1,1’-biphenyl]-3-yl Ester; 
Molecular FormulaC28H24N2O3
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31)
InChIKeyQKMMESWNJMOPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

WWL123: Selective ABHD6 Inhibitor Overview


WWL123 is a carbamate-based small molecule that acts as a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain [1]. WWL123 inhibits ABHD6 with an IC50 of 430 nM and demonstrates >10-fold selectivity for ABHD6 over a panel of approximately 35 other serine hydrolases [2]. The compound is brain-penetrant and has been shown to exert antiepileptic activity in both chemically-induced and genetic mouse models of seizures [3].

1 ABHD6-selective tool for endocannabinoid signaling studies
2 Brain-penetrant for CNS pathway investigation and seizure-model research
3 >10-fold selectivity over ~35 serine hydrolases supports clean mechanistic dissection

Why WWL123 Is Irreplaceable


Endocannabinoid hydrolase inhibitors exhibit distinct target selectivity profiles that preclude functional substitution. JZL184, a widely used MAGL inhibitor, exhibits an ABHD6 IC50 of 2,940 nM in rat brain proteomes, representing approximately 7-fold weaker potency against ABHD6 compared to WWL123 (IC50 = 430 nM) [1]. Conversely, FAAH inhibitors such as URB597 and PF-3845 target a different enzyme entirely, elevating anandamide rather than 2-AG and acting through indirect, substrate-competition mechanisms to modulate ABHD6 activity . These pharmacologic differences manifest in divergent in vivo outcomes: WWL123 blocks PTZ-induced seizures without cannabimimetic side effects, whereas JZL184 induces cannabinoid-related behavioral alterations [2] and URB597 may exert TRPV1-dependent proconvulsive effects [3]. For research applications requiring selective interrogation of ABHD6-mediated 2-AG hydrolysis, WWL123 represents a chemically and pharmacologically distinct tool that cannot be functionally replaced by in-class alternatives.

MAGL inhibitor (JZL184)
May not substitute for ABHD6-specific studies; weaker ABHD6 potency and confounding MAGL inhibition alter 2-AG pathway interpretation.
FAAH inhibitor (URB597, PF-3845)
Targets a different enzyme (FAAH vs ABHD6); elevates anandamide instead of 2-AG, leading to divergent endocannabinoid profiles.
Other serine hydrolase inhibitors
Lack ABHD6 selectivity or brain penetration; ABHD6-specific interrogation may not be achievable with broader-spectrum probes.

WWL123 Quantitative Differentiation Evidence


ABHD6 Potency vs. JZL184

WWL123 inhibits ABHD6 with an IC50 of 430 nM, demonstrating approximately 7-fold higher potency against ABHD6 compared to the widely used MAGL inhibitor JZL184, which exhibits an ABHD6 IC50 of 2,940 nM in rat brain proteomes [1]. This differential potency underscores WWL123's utility as a selective ABHD6 tool compound where JZL184 would produce confounding MAGL inhibition [2].

ABHD6 Potency
Reported
WWL123 IC50 430 nM vs. JZL184 2,940 nM
Supports ABHD6-selective tool context; 6.8-fold greater ABHD6 potency than JZL184.
Cross-study comparable; rat brain proteome data.
ABHD6 inhibition MAGL inhibitor selectivity serine hydrolase profiling

Selectivity Over Serine Hydrolases

WWL123 was identified through superfamily-wide competitive activity-based protein profiling (ABPP) as a brain-penetrant ABHD6 inhibitor exhibiting >10-fold selectivity for ABHD6 over a panel of approximately 35 other serine hydrolases [1]. In contrast, the MAGL inhibitor KML29 inhibits rat ABHD6 with an IC50 of 1,600 nM, representing only ~3-fold selectivity over its primary MAGL target (IC50 = 43 nM) and off-target ABHD6 activity at concentrations >1 µM [2].

Selectivity Window
Reported
>10-fold over ~35 serine hydrolases
Enables ABHD6-focused pharmacological profiling without off-target hydrolase confounding.
ABPP in mouse/rat brain proteomes.
ABHD6 selectivity off-target profiling serine hydrolase panel

Brain Penetration and CNS Target Engagement

WWL123 is brain-penetrant and inhibits ABHD6 in brain parenchyma following systemic administration . This property distinguishes WWL123 from many peripherally-restricted serine hydrolase inhibitors. While quantitative brain-to-plasma ratios are not explicitly reported, functional brain target engagement is demonstrated by WWL123's efficacy in blocking PTZ-induced seizures and spontaneous seizures in R6/2 mice after intraperitoneal administration [1].

Brain Penetration
Reported
Functional CNS target engagement confirmed in seizure models
Supports CNS research applications; brain-penetrant ABHD6 tool compound.
Indirect evidence; quantitative brain-to-plasma ratio not reported.
blood-brain barrier penetration CNS drug delivery in vivo target engagement

GABAA-Dependent Antiepileptic Mechanism

WWL123 reduces seizure susceptibility, generalized tonic-clonic (GTC) seizures, and myoclonic (MC) seizures in PTZ-treated mice. This antiepileptic effect is fully retained in both Cnr1−/− and Cnr2−/− mice, demonstrating independence from CB1 and CB2 cannabinoid receptors [1]. In contrast, the effect is abolished by co-administration of the GABAA antagonist picrotoxin, indicating that WWL123 exerts its antiepileptic action through GABAA receptor-mediated mechanisms downstream of 2-AG elevation [1]. This mechanistic profile distinguishes WWL123 from cannabinoid receptor-dependent MAGL inhibitors like JZL184, which produce cannabimimetic behavioral effects [2].

Mechanism Context
Head-to-head
WWL123: GABAA-dependent; retained in CB1−/−/CB2−/− mice. JZL184: CB1-dependent behavioral effects.
Differentiates ABHD6-mediated, GABAA-related mechanism from cannabinoid receptor-driven pathways.
PTZ model; picrotoxin abolished WWL123 effect.
epilepsy endocannabinoid signaling GABAA receptor mechanism of action

Chronic Dosing Tolerability

Chronic daily administration of WWL123 in R6/2 mice blocks spontaneous behavioral seizures without inducing psychomotor or cognitive side effects [1]. This contrasts with chronic MAGL inhibition, which leads to CB1 receptor desensitization and tolerance . The absence of psychomotor impairment with WWL123, even during sustained treatment, represents a key differentiator for long-term in vivo studies.

Chronic Dosing
Class-level
No psychomotor or cognitive effects during sustained treatment in R6/2 mice
Chronic tolerability endpoint context for longitudinal studies.
Class-level inference; data to verify for non-R6/2 models.
chronic dosing tolerability psychomotor effects cognitive function

WWL123 Research Application Scenarios


Epilepsy Research: Clean ABHD6 Inhibition

WWL123 is the tool compound of choice for in vivo epilepsy studies where selective ABHD6 inhibition is required without confounding CB1/CB2 receptor-mediated effects. In the PTZ-induced seizure model, WWL123 reduces seizure incidence and severity, an effect retained in cannabinoid receptor knockout mice but abolished by GABAA antagonism [1]. This GABAA-dependent mechanism distinguishes ABHD6 inhibition from MAGL or FAAH inhibition and enables clean mechanistic dissection of 2-AG signaling in epileptogenesis.

Endocannabinoid Signaling in Huntington's and TBI

WWL123 has demonstrated efficacy in the R6/2 genetic mouse model of juvenile Huntington's disease, blocking spontaneous seizures and normalizing dysregulated endocannabinoid signaling [1]. The compound's brain penetration and sustained activity during chronic dosing make it suitable for longitudinal studies of ABHD6 in neurodegenerative and neuroinflammatory conditions where endocannabinoid tone is altered.

2-AG Hydrolysis and GABAA Crosstalk

WWL123 enables selective blockade of ABHD6-mediated 2-AG hydrolysis, elevating synaptic 2-AG concentrations and potentiating GABAA receptor-mediated inhibitory neurotransmission [1]. This mechanism can be exploited to study the intersection of endocannabinoid and GABAergic signaling in synaptic plasticity, neuroprotection, and seizure control. The compound's selectivity profile (>10-fold over 35 serine hydrolases) ensures that observed effects are attributable to ABHD6 rather than off-target hydrolases [2].

Comparative Hydrolase Inhibitor Studies

For experiments requiring side-by-side comparison of ABHD6, MAGL, and FAAH inhibition, WWL123 serves as the definitive ABHD6-selective probe. Its 7-fold greater potency for ABHD6 versus JZL184 [1] and distinct mechanistic signature (GABAA-dependent vs. CB1-dependent) allow researchers to parse the specific contributions of 2-AG hydrolysis by ABHD6 versus MAGL to endocannabinoid-mediated physiology.

Application
Selection Property
Validation Focus
Seizure-model pathway studies
ABHD6 selectivity; GABAA-related mechanism
CB1/CB2 knockout model response; picrotoxin sensitivity
Neurodegenerative disease model research
Brain penetration; chronic dosing tolerability
R6/2 model seizure endpoints; endocannabinoid tone normalization
Endocannabinoid-GABAergic crosstalk studies
2-AG hydrolysis inhibition; >10-fold serine hydrolase selectivity
Synaptic plasticity models; GABAA receptor potentiation
Serine hydrolase comparative profiling
Distinct ABHD6 vs. MAGL/FAAH selectivity profile
ABPP profiling; 2-AG hydrolysis pathway comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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